1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibitors
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility, suggesting potential applications in the development of treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Antioxidant Activity
Several studies have focused on the synthesis and evaluation of compounds with antioxidant activity. For instance, derivatives of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one have been characterized and screened for their antioxidant properties (George et al., 2010).
Hydrogen Bonding Studies
Research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR and quantum chemical studies has provided insights into the substituent effect on complexation. This research contributes to the understanding of molecular interactions and could have implications in the design of novel chemical entities with specific binding properties (Ośmiałowski et al., 2013).
Anticancer and Antitumor Activities
The synthesis and characterization of new compounds with potential anticancer and antitumor activities are a significant area of research. For example, studies on novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones have evaluated their in vitro and in vivo antitumor/anticancer activities, highlighting the potential for the development of new therapeutic agents (Venkateshwarlu et al., 2014).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-14-11-18(26-9-3-2-4-10-26)25-19(23-14)21-7-8-22-20(27)24-15-5-6-16-17(12-15)29-13-28-16/h5-6,11-12H,2-4,7-10,13H2,1H3,(H,21,23,25)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHNCJVYTKNLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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